Dgat1-IN-3 is classified as a small-molecule inhibitor within the broader category of pharmacological agents targeting lipid metabolism. It was developed through structure-based drug design, focusing on the enzyme's active site to enhance inhibitory potency and selectivity. The compound is part of ongoing research aimed at understanding the mechanisms of action for DGAT1 inhibitors, particularly in relation to their biochemical interactions and therapeutic potential .
The synthesis of Dgat1-IN-3 typically involves multi-step organic synthesis techniques, including:
The synthesis process emphasizes the importance of optimizing reaction conditions to maximize yield while minimizing by-products .
Dgat1-IN-3 features a complex molecular structure designed to fit into the active site of DGAT1. The structure includes:
Molecular modeling studies have suggested that Dgat1-IN-3 binds within the acyl-CoA substrate binding tunnel of DGAT1, obstructing substrate access and thus inhibiting enzyme activity .
Dgat1-IN-3 primarily functions through competitive inhibition of DGAT1, where it competes with acyl-CoA for binding at the enzyme's active site. This interaction prevents the conversion of diacylglycerol and acyl-CoA into triglycerides, effectively reducing triglyceride synthesis.
Key reactions involved include:
Experimental data from kinetic studies indicate that Dgat1-IN-3 exhibits a dose-dependent inhibition profile, underscoring its potential efficacy in modulating lipid metabolism .
The mechanism of action for Dgat1-IN-3 involves several key steps:
Research utilizing cryo-electron microscopy has provided structural insights into how Dgat1-IN-3 interacts with DGAT1, revealing specific amino acid residues critical for binding .
Dgat1-IN-3 exhibits distinct physical and chemical properties that contribute to its function as an inhibitor:
These properties are critical for ensuring that Dgat1-IN-3 can effectively reach its target in vivo while minimizing degradation or off-target effects .
Dgat1-IN-3 has several promising applications in scientific research and therapeutic development:
Ongoing research continues to explore the full therapeutic potential of Dgat1-IN-3, particularly its effectiveness in clinical settings .
DGAT1 (diacylglycerol O-acyltransferase 1) is an integral endoplasmic reticulum (ER) membrane protein belonging to the membrane-bound O-acyltransferase (MBOAT) superfamily. The human DGAT1 gene, located on chromosome 8q24.3, spans 17 exons and encodes a 488-amino-acid protein with a molecular mass of approximately 55 kDa [1] [2]. Structural analysis reveals multiple transmembrane domains and a conserved MBOAT motif (FYXDWWN; residues 360–366 in humans) implicated in fatty acyl-CoA binding [1]. Unlike DGAT2, which shares no sequence homology, DGAT1 exhibits evolutionary conservation across eukaryotes—from yeast to mammals—highlighting its fundamental role in lipid metabolism [1] [6]. Key residues (e.g., Asn-378 and His-415 in humans) form the catalytic core, facilitating acyl-CoA-dependent acylation reactions [1].
Table 1: Structural and Functional Comparison of DGAT Isoforms
Feature | DGAT1 | DGAT2 |
---|---|---|
Gene Location | Chromosome 8q24.3 | Chromosome 11q13.3 |
Protein Family | MBOAT superfamily | DGAT2/MGAT family |
Amino Acid Length | 488 (human) | 388 (human) |
Key Domains | FYXDWWN motif; N-terminal acyl-CoA binding | Transmembrane domains; CoA binding site |
Tissue Distribution | Small intestine, adipose, mammary | Liver, adipose, mammary |
Subcellular Localization | Endoplasmic reticulum (ER) | ER and lipid droplets |
As the sole enzyme catalyzing the committed step in triacylglycerol (TG) synthesis, DGAT1 esterifies diacylglycerol (DAG) with fatty acyl-CoA to form TG. This reaction occurs primarily in the ER membrane, with newly synthesized TGs incorporated into cytosolic lipid droplets (LDs) or secreted as lipoproteins [1] [3]. DGAT1 exhibits distinct substrate specificities: while Arabidopsis thaliana DGAT1 prefers long-chain fatty acids (e.g., C18:1), Elaeis guineensis DGAT1-1 selectively incorporates medium-chain fatty acids (e.g., lauric acid, C12:0) into TGs [6].
During nutrient deprivation, DGAT1-mediated TG synthesis becomes critical for autophagy-dependent LD biogenesis. Starvation triggers mTORC1 inhibition and autophagy induction, releasing free fatty acids (FFAs) from membrane phospholipids. DGAT1 channels these FFAs into newly formed LDs adjacent to mitochondria, preventing lipotoxic stress and maintaining mitochondrial integrity [3] [9]. In bovine adipocytes, DGAT1 upregulation suppresses lipolysis by reducing the phosphorylation of hormone-sensitive lipase (LIPE) and adipose triglyceride lipase (ATGL) [5].
Beyond TG synthesis, DGAT1 functions as a major acyl-CoA:retinol acyltransferase (ARAT) in retinoid metabolism. In murine skin, DGAT1 esterifies retinol (vitamin A) with fatty acyl moieties to generate retinyl esters—storage forms that regulate retinoic acid (RA) bioavailability [4] [7]. DGAT1 deficiency disrupts this homeostasis, leading to elevated RA levels, cyclical hair loss, and sebaceous gland atrophy. These phenotypes are reversible under dietary retinol deprivation, confirming DGAT1’s role in preventing retinoid toxicity [7]. Epidermis-specific DGAT1 deletion replicates alopecia, demonstrating autonomous regulation within the skin [7].
DGAT1 also modulates cholesterol metabolism through non-retinoid pathways. Intestine-specific DGAT1 knockout (I-Dgat1⁻/⁻) mice exhibit reduced cholesterol absorption due to smaller chylomicrons and increased trans-intestinal cholesterol excretion [8]. This highlights DGAT1’s influence on lipid-mediated signaling beyond neutral lipid storage.
DGAT1 orchestrates metabolic adaptation across tissues by regulating lipid flux. In adipose tissue of ketotic dairy cows, DGAT1 upregulation suppresses lipolysis and autophagy, preserving lipid stores during negative energy balance [5]. Conversely, cancer cells exploit DGAT1 to maintain redox balance. Tumor-infiltrating Th17 cells show elevated DGAT1 expression, which sequesters FFAs into LDs to prevent lipid peroxidation—a process essential for Th17 survival in autoimmune uveitis [9]. Pharmacological DGAT1 inhibition induces ferroptosis in these cells by accumulating toxic lipid peroxides [9].
In glioblastoma, DGAT1-mediated lipid storage supports tumor growth under metabolic stress. DGAT1 inhibition disrupts LD formation, forcing cells toward oxidative catabolism and increasing reactive oxygen species (ROS), ultimately impairing tumor proliferation [10]. Similarly, clear-cell renal carcinoma uses an oncogenic JMJD6-DGAT1 axis to drive LD biogenesis, linking DGAT1 to tumor-specific metabolic reprogramming [10].
Table 2: Metabolic Functions of DGAT1 Across Physiological Contexts
Physiological Context | DGAT1 Function | Consequence of Inhibition |
---|---|---|
Starvation Response | Channels autophagy-liberated FFAs into LDs | Lipotoxicity; mitochondrial dysfunction |
Retinoid Homeostasis | Esterifies retinol into storage forms | Retinoic acid excess; alopecia |
Adipose Lipid Storage | Suppresses lipolysis during energy deficit | Increased lipolysis; reduced TG reserves |
Tumor Microenvironment | Maintains LD buffering against lipid peroxides | Ferroptosis; reduced Th17 cell survival |
Intestinal Lipid Absorption | Packages dietary lipids into chylomicrons | Reduced cholesterol absorption |
Concluding Remarks
DGAT1 emerges as a multifunctional enzyme central to lipid metabolism, acting as a molecular switch that directs fatty acids toward storage, signaling, or protective pathways. Its roles extend beyond canonical TG synthesis to include retinol esterification, cholesterol homeostasis, and stress adaptation—positioning DGAT1 as a critical node in cellular energy regulation. Ongoing research into DGAT1 inhibitors highlights their therapeutic potential in metabolic disorders, cancer, and autoimmune diseases, underscoring the enzyme’s broad biological significance [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3